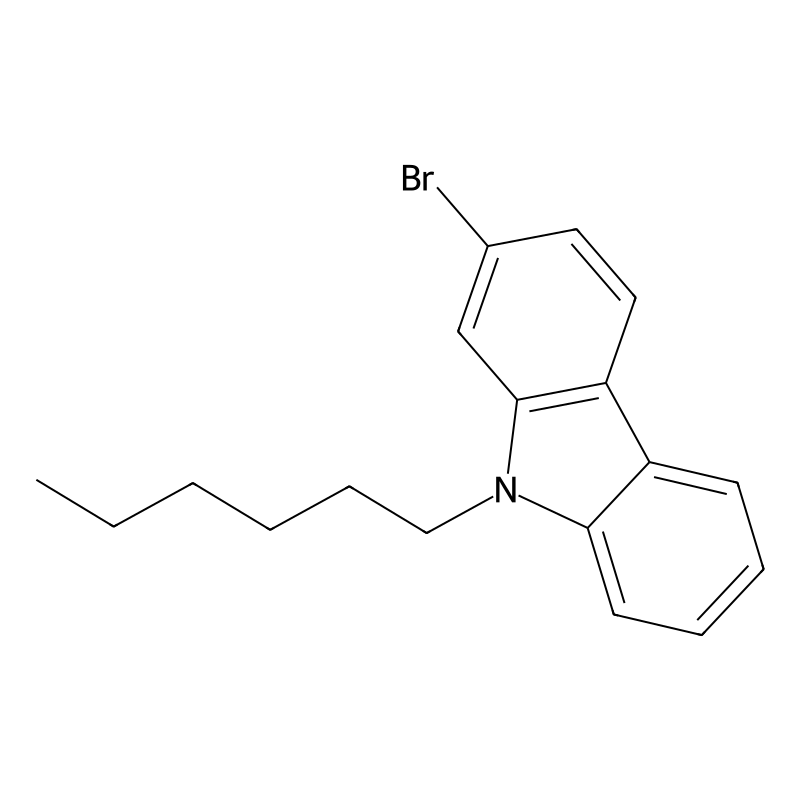

2-bromo-9-hexyl-9H-carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are known for their excellent hole-transporting properties in OLEDs []. The carbazole core facilitates the movement of positive charges (holes) within the device, contributing to efficient light emission. Since 2-bromo-9-hexyl-9H-carbazole possesses a carbazole core, it might be investigated as a potential hole transporting material in OLED research.

Organic Photovoltaics (OPVs)

Similar to OLEDs, carbazole-based materials have shown promise in OPVs due to their hole transporting abilities []. 2-bromo-9-hexyl-9H-carbazole could be explored as a candidate for hole transporting layers in organic solar cell research.

Precursors for Functional Materials

The bromine group (Br) on the molecule can act as a reactive site for further chemical modifications. Researchers might explore using 2-bromo-9-hexyl-9H-carbazole as a starting material to synthesize novel functional materials with tailored properties for applications in organic electronics or optoelectronic devices [].

2-Bromo-9-hexyl-9H-carbazole is an organic compound with the molecular formula C₁₈H₂₀BrN and a molecular weight of 330.27 g/mol. It features a carbazole core, which is a bicyclic structure composed of two fused aromatic rings, and a hexyl group attached at the 9-position. The bromine atom is substituted at the 2-position of the carbazole ring, which significantly influences its chemical properties and reactivity. This compound is primarily studied for its potential applications in organic electronics and photonics due to its favorable electronic properties.

Currently, no scientific research has been identified regarding the specific mechanism of action of Br-Hex-Cz.

- Wearing personal protective equipment (PPE) like gloves, goggles, and lab coat.

- Working in a well-ventilated fume hood.

- Proper disposal of waste following recommended protocols.

The reactivity of 2-bromo-9-hexyl-9H-carbazole can be attributed to the presence of the bromine substituent, which can undergo nucleophilic substitution reactions. Common reactions include:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, facilitating the synthesis of more complex organic molecules .

The synthesis of 2-bromo-9-hexyl-9H-carbazole typically involves several steps:

- Synthesis of 9-Hexyl-9H-Carbazole: This is achieved by reacting carbazole with 1-bromohexane in the presence of a base like sodium hydroxide in a solvent such as dimethylformamide at elevated temperatures .

- Bromination: The resulting 9-hexyl-9H-carbazole can then be brominated using brominating agents like N-bromosuccinimide to yield 2-bromo-9-hexyl-9H-carbazole .

- Purification: The final product is purified through techniques such as column chromatography.

2-Bromo-9-hexyl-9H-carbazole has several notable applications:

- Organic Photovoltaics: It serves as a building block for organic solar cells due to its suitable electronic properties.

- Light Emitting Diodes: Its photophysical characteristics make it a candidate for use in organic light-emitting diodes (OLEDs).

- Fluorescent Dyes: The compound can be utilized in fluorescent applications owing to its ability to emit light under UV radiation .

Interaction studies involving 2-bromo-9-hexyl-9H-carbazole primarily focus on its interactions with other organic compounds and materials. These interactions are crucial for understanding its behavior in electronic devices and biological systems:

- Electron Transport Properties: Studies have shown that this compound can effectively transport electrons, making it valuable in organic electronic applications.

- Binding Affinity Studies: Research into how this compound interacts with biomolecules could reveal potential therapeutic applications or toxicity profiles .

Several compounds share structural similarities with 2-bromo-9-hexyl-9H-carbazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 9-Hexylcarbazole | No bromine substituent | Used primarily as a base material |

| 3-Bromo-9-hexylcarbazole | Bromine at the 3-position | Different electronic properties |

| Carbazole | Basic structure without substitutions | Found in various natural products |

| 2-Bromo-N-methylcarbazole | Methyl substitution at nitrogen | Exhibits different solubility properties |

Each of these compounds has unique characteristics that influence their reactivity and applications, but they all share the fundamental carbazole structure which imparts interesting electronic properties.

Molecular Structure and Formula

2-Bromo-9-hexyl-9H-carbazole represents a structurally modified carbazole derivative characterized by two distinct substitutions on the carbazole core framework [1] [2]. The compound possesses the molecular formula C₁₈H₂₀BrN, indicating the presence of eighteen carbon atoms, twenty hydrogen atoms, one bromine atom, and one nitrogen atom [1] [3] [4]. The molecular weight is precisely determined as 330.27 grams per mole, with computational calculations providing an exact mass of 329.077911 [4] [5].

The structural architecture features a bromine substituent positioned at the 2-carbon of the carbazole ring system, while a hexyl chain is attached to the nitrogen atom at the 9-position [1] [6]. This specific substitution pattern creates an asymmetric molecular geometry that influences both the physical and electronic properties of the compound [2] [5]. The SMILES notation for the compound is represented as CCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br, providing a systematic description of the molecular connectivity [6] [5].

The compound is officially registered under Chemical Abstracts Service number 864550-95-8, with the International Union of Pure and Applied Chemistry name designated as 2-bromo-9-hexylcarbazole [1] [2] [5]. The InChI key YGTIVQCXTOGVMV-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and chemical informatics applications [6] [5].

Physical Properties

Appearance and Physical State

At standard temperature conditions of 20 degrees Celsius, 2-bromo-9-hexyl-9H-carbazole exists as a solid crystalline material [2] [7] [5]. The compound exhibits a characteristic appearance ranging from white to light yellow powder or crystalline structure, depending on the purification method and storage conditions [2] [7] [5]. The physical form is described as a crystalline powder with purity levels typically exceeding 98.0 percent as determined by gas chromatography analysis [2] [7] [5].

The solid-state properties are influenced by the molecular packing arrangements, which are governed by the intermolecular interactions between the aromatic carbazole systems and the alkyl substituents [8] [9]. The crystalline nature of the compound contributes to its stability under normal storage conditions when maintained in cool, dry environments [2] [7].

Melting and Boiling Points

The melting point of 2-bromo-9-hexyl-9H-carbazole has been experimentally determined to fall within the range of 40.0 to 44.0 degrees Celsius, with a commonly reported typical value of 42 degrees Celsius [2] [7] [5]. This relatively low melting point reflects the molecular structure's influence on intermolecular forces and crystal packing efficiency [2] [7].

The boiling point has been calculated using computational methods to be 444.3 ± 27.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [4]. This elevated boiling point indicates strong intermolecular interactions and molecular stability at elevated temperatures [4]. The flash point, representing the lowest temperature at which vapors can ignite, has been determined as 222.5 ± 23.7 degrees Celsius [4].

Density and Solubility Parameters

The density of 2-bromo-9-hexyl-9H-carbazole has been calculated as 1.3 ± 0.1 grams per cubic centimeter, indicating a moderately dense organic compound [4]. This density value reflects the molecular weight contribution from the bromine substituent and the overall molecular packing efficiency [4].

The refractive index has been determined as 1.604, providing insight into the optical properties and molecular polarizability [4]. The logarithm of the partition coefficient (LogP) is calculated as 7.42, indicating high lipophilicity and preferential partitioning into organic phases [4]. The vapor pressure at 25 degrees Celsius is extremely low at 0.0 ± 1.1 millimeters of mercury, suggesting minimal volatility under standard conditions [4].

Solubility characteristics demonstrate low water solubility due to the hydrophobic nature of both the carbazole core and the hexyl substituent [8] . The compound exhibits good solubility in organic solvents, particularly those with moderate to high polarity indices [8] . This solubility profile is consistent with the high LogP value and the predominantly aromatic character of the molecular structure .

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₂₀BrN | [1] [2] [3] |

| Molecular Weight (g/mol) | 330.27 | [1] [2] [4] |

| Physical State (20°C) | Solid | [2] [7] |

| Appearance | White to Light yellow powder/crystal | [2] [7] |

| Melting Point (°C) | 40.0-44.0 (42°C typical) | [2] [7] |

| Boiling Point (°C) | 444.3±27.0 at 760 mmHg | [4] |

| Density (g/cm³) | 1.3±0.1 | [4] |

| Refractive Index | 1.604 | [4] |

| LogP | 7.42 | [4] |

| Solubility | Low water solubility, organic solvent soluble | [8] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2-bromo-9-hexyl-9H-carbazole through both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance techniques [11] [12] [13]. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that confirm the molecular structure and substitution pattern [12] [13].

The aromatic proton signals appear in the downfield region between 6.8 and 8.2 parts per million, consistent with the electronic environment of the carbazole ring system [12] [13]. The hexyl chain protons display chemical shifts in the aliphatic region between 0.8 and 4.2 parts per million, with the methylene protons adjacent to the nitrogen atom appearing at the downfield end of this range due to the deshielding effect of the heteroatom [12] [13].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic carbons in the range of 100 to 150 parts per million, while the aliphatic carbons of the hexyl substituent appear between 10 and 50 parts per million [11] [12] [13]. The bromine-bearing carbon exhibits a characteristic chemical shift that reflects the electronic influence of the halogen substituent [12]. Nuclear magnetic resonance studies of carbazole derivatives have demonstrated that substituent effects significantly influence chemical shift patterns and coupling constants [12] [13].

Mass Spectrometry Identification

Mass spectrometry analysis of 2-bromo-9-hexyl-9H-carbazole employs electrospray ionization techniques to generate molecular ions for structural confirmation [6] [14] [15]. The molecular ion peak appears at mass-to-charge ratio 330.08518 for the protonated species [M+H]⁺, providing direct confirmation of the molecular weight [6] [14].

Additional adduct ions are observed, including the sodium adduct [M+Na]⁺ at mass-to-charge ratio 352.07 and the potassium adduct [M+K]⁺ at mass-to-charge ratio 368.04 [6] [14]. The presence of bromine is confirmed through the characteristic isotope pattern, with the molecular ion cluster showing the expected intensity ratio due to the ⁷⁹Br and ⁸¹Br isotopes [14].

Fragmentation studies reveal characteristic breakdown patterns typical of carbazole derivatives, including losses of neutral fragments such as the alkyl chain and aromatic ring fragmentations [14] [15]. Mass spectrometry of carbazole compounds has proven particularly useful for structural elucidation and purity assessment [14] [15]. The collision-induced dissociation patterns provide additional structural information through the analysis of fragment ion pathways [14].

Infrared Spectroscopy

Infrared spectroscopy of 2-bromo-9-hexyl-9H-carbazole reveals characteristic absorption bands that confirm the presence of functional groups and structural features [11] [16] [17]. The carbazole ring system exhibits characteristic carbon-hydrogen stretching vibrations in the region of 3000 to 3100 wavenumbers, corresponding to aromatic carbon-hydrogen bonds [16] [17].

The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1450 and 1650 wavenumbers, providing information about the ring system conjugation and substitution pattern [16] [17]. The carbon-bromine stretching vibration is observed in the lower frequency region around 800 to 900 wavenumbers, confirming the presence of the halogen substituent [16] [17].

Aliphatic carbon-hydrogen stretching vibrations from the hexyl chain are observed in the region of 2850 to 2950 wavenumbers, distinguishing them from the aromatic carbon-hydrogen stretches [11] [16]. The infrared spectrum provides a fingerprint identification method for the compound and serves as a quality control tool for structural verification [16] [17]. Studies of carbazole derivatives have established that infrared spectroscopy effectively differentiates between various substitution patterns and functional group modifications [11] [18].

| Technique | Key Characteristics | Typical Values/Ranges | Reference |

|---|---|---|---|

| NMR (¹H) | Chemical shifts consistent with carbazole aromatic protons and hexyl chain | 6.8-8.2 ppm (aromatic), 0.8-4.2 ppm (aliphatic) | [11] [12] [13] |

| NMR (¹³C) | Carbazole carbon signals and aliphatic carbons of hexyl substituent | 100-150 ppm (aromatic), 10-50 ppm (aliphatic) | [11] [12] [13] |

| Mass Spectrometry (ESI-MS) | Molecular ion peak at m/z 330.08518 [M+H]⁺ | [M+H]⁺ 330.08, [M+Na]⁺ 352.07, [M+K]⁺ 368.04 | [6] [14] [15] |

| IR Spectroscopy | Carbazole C-H, C-C, and C-Br stretching vibrations | 3000-3100, 1450-1650, 800-900 cm⁻¹ | [11] [16] [17] |

Electronic Properties

Electronic Distribution and Density

The electronic distribution in 2-bromo-9-hexyl-9H-carbazole is characterized by the delocalized π-electron system of the carbazole core, which is modified by the electronic effects of both the bromine substituent and the hexyl chain [19] [20] [21]. Quantum chemical calculations reveal that the electron density is primarily concentrated within the aromatic ring system, with significant contributions from the nitrogen heteroatom [19] [20] [22].

The bromine substituent at the 2-position introduces both inductive and mesomeric effects that influence the overall electronic distribution [20] [21]. The halogen atom acts as an electron-withdrawing group through inductive effects while simultaneously donating electron density through resonance involving its lone pairs [20] [21]. This dual electronic character creates a complex charge distribution pattern that affects the compound's reactivity and electronic properties [19] [20].

Density functional theory calculations indicate that the hexyl substituent at the nitrogen atom has minimal direct electronic influence on the aromatic system but affects the molecular conformation and intermolecular interactions [19] [21] [22]. The electronic density analysis reveals regions of high electron density around the nitrogen atom and specific carbon atoms within the carbazole framework [20] [22]. These calculations provide insight into the reactive sites and potential interaction points for further chemical modifications [19] [20].

Frontier Molecular Orbitals

The frontier molecular orbitals of 2-bromo-9-hexyl-9H-carbazole, specifically the highest occupied molecular orbital and lowest unoccupied molecular orbital, play crucial roles in determining the compound's electronic and optical properties [23] [19] [20] [22]. The highest occupied molecular orbital energy level typically ranges from -5.2 to -5.8 electron volts, positioning the compound as suitable for hole injection and transport applications [23] [19] [20].

The lowest unoccupied molecular orbital energy level falls within the range of -3.0 to -3.6 electron volts, indicating moderate electron accepting capability [23] [19] [20] [22]. The energy gap between these frontier orbitals, commonly referred to as the band gap, ranges from 1.8 to 2.5 electron volts, classifying the compound within the semiconductor range [19] [20] [21] [22].

The frontier orbital characteristics are significantly influenced by the substituent effects, with the bromine atom lowering both orbital energy levels compared to the unsubstituted carbazole [19] [20]. The hexyl substituent primarily affects the molecular geometry and packing arrangements rather than directly altering the frontier orbital energies [19] [21]. Theoretical studies demonstrate that carbazole derivatives exhibit strong correlation between frontier orbital energies and their charge transport properties [24] [19] [20].

The spatial distribution of frontier molecular orbitals reveals that the highest occupied molecular orbital is primarily localized on the carbazole core with significant contribution from the nitrogen atom, while the lowest unoccupied molecular orbital extends across the entire aromatic system [24] [19] [20]. These orbital characteristics determine the compound's behavior in electronic devices and photochemical processes [23] [19] [22].

Conductivity Parameters

The electrical conductivity of 2-bromo-9-hexyl-9H-carbazole exhibits typical organic semiconductor behavior, with conductivity values ranging from 10⁻⁶ to 10⁻² siemens per centimeter depending on processing conditions, morphology, and doping levels [25] [26] [27] [28]. The intrinsic conductivity of the pure compound is relatively low, but significant enhancement can be achieved through chemical doping or physical treatments [25] [28].

The compound demonstrates p-type semiconductor characteristics, indicating that hole transport is the predominant charge transport mechanism [23] [25] [29]. Hole mobility values typically range from 10⁻⁴ to 10⁻² square centimeters per volt-second, making the material suitable for applications requiring efficient hole transport [25] [30] [29]. Electron mobility is generally lower, ranging from 10⁻⁵ to 10⁻³ square centimeters per volt-second [30] [29].

The conductivity parameters are strongly influenced by molecular packing arrangements and intermolecular interactions [25] [29]. Studies of related carbazole derivatives have shown that conductivity can be enhanced through various doping strategies, including the use of oxidizing agents, acids, and metal salts [25] [28]. The temperature dependence of conductivity follows Arrhenius behavior, indicating thermally activated charge transport mechanisms [25] [26].

Morphological factors significantly impact the conductivity properties, with crystalline forms generally exhibiting higher charge mobility compared to amorphous states [25] [29]. The presence of the bromine substituent introduces additional intermolecular interactions that can affect charge transport pathways [29] [28]. Research on carbazole-based materials has demonstrated that structural modifications can be used to optimize conductivity parameters for specific applications [23] [29] [28].

| Property | Typical Range/Value | Notes | Reference |

|---|---|---|---|

| HOMO Energy Level (eV) | -5.2 to -5.8 | Suitable for hole injection/transport | [23] [19] [20] [22] |

| LUMO Energy Level (eV) | -3.0 to -3.6 | Electron accepting capability | [23] [19] [20] [22] |

| Band Gap (eV) | 1.8 to 2.5 | Semiconductor range | [19] [20] [21] [22] |

| Conductivity Range (S/cm) | 10⁻⁶ to 10⁻² (doped) | Depends on doping and morphology | [25] [26] [27] [28] |

| Charge Transport Type | p-type (hole transport) | Primarily hole conducting | [23] [25] [29] |

| Hole Mobility (cm²/V·s) | 10⁻⁴ to 10⁻² | Primary charge transport mechanism | [25] [30] [29] |

Classical Synthesis Approaches

Starting Materials and Reagents

The classical synthesis of 2-bromo-9-hexyl-9H-carbazole typically employs a two-step approach involving initial N-alkylation of carbazole followed by selective bromination. The primary starting materials include carbazole (9H-carbazole), 1-bromohexane (hexyl bromide), and sodium hydroxide as the base for the alkylation reaction [1] [2].

The bromination step requires N-bromosuccinimide (NBS) as the brominating agent, which has been extensively studied and proven to be highly effective for selective bromination of carbazole derivatives [3] [4]. Supporting reagents include silica gel when employing the NBS/silica gel system, which provides enhanced selectivity and milder reaction conditions compared to traditional bromination methods [3] [5].

Alternative brominating systems include the dimethyl sulfoxide/hydrogen bromide (DMSO/HBr) combination, which offers high yields and excellent selectivity for mono-bromination [6] [7]. This system generates bromodimethylsulfonium bromide (BDMS) as the active brominating species, providing controlled electrophilic aromatic substitution under mild conditions [7].

For the N-alkylation step, dimethylformamide (DMF) serves as an effective solvent, with potassium carbonate or sodium hydroxide as suitable bases [1] [8]. The reaction conditions typically require cuprous iodide and trans-cyclohexanediamine as catalysts when employing copper-catalyzed N-arylation protocols [8].

Reaction Conditions and Parameters

The synthesis of 9-hexyl-9H-carbazole from carbazole and 1-bromohexane proceeds optimally at 70°C for 4 hours in DMF with sodium hydroxide as the base [1]. The reaction achieves 90% yield under these conditions, with the product isolated as a white solid after standard workup procedures [1].

The subsequent bromination of 9-hexyl-9H-carbazole using NBS requires careful temperature control. When employing the NBS/silica gel system in dichloromethane, the reaction proceeds effectively at room temperature with reaction times ranging from 30 minutes to 12 hours depending on the desired selectivity [3] [5]. The optimal conditions involve 1.0 equivalent of NBS per equivalent of carbazole substrate, providing mono-bromination with yields typically exceeding 75% [3].

The DMSO/HBr bromination system operates under slightly elevated temperatures, with optimal conditions at 50°C for carbazole substrates [7]. This system demonstrates excellent temperature-dependent selectivity, where mono-bromination occurs at 50°C, while di-bromination can be achieved at 80°C [7]. The reaction typically reaches completion within 2-4 hours under these conditions.

For large-scale synthesis, the Friedel-Crafts alkylation approach using aluminum chloride as catalyst provides an alternative route. The optimal conditions involve 1:1 molar ratio of carbazole to aluminum chloride, reaction temperature at room temperature, and 3.5 hours reaction time [9]. This method achieves yields of 70-90% for the alkylation step [9].

Purification Techniques

The purification of 2-bromo-9-hexyl-9H-carbazole typically employs silica gel column chromatography as the primary method. The standard mobile phase system consists of hexane/ethyl acetate in ratios ranging from 5:1 to 1:1, depending on the polarity of impurities present [10] [11]. Flash chromatography using petroleum ether/ethyl acetate provides faster separation with comparable resolution [10].

Recrystallization represents a cost-effective purification method, particularly suitable for large-scale production. The compound can be effectively recrystallized from toluene/hexane mixtures or ethanol/water systems [12] [13]. The optimal recrystallization conditions involve dissolution at 85°C followed by gradual cooling to 25°C over 90 minutes [12]. This method achieves purities exceeding 96% with recovery yields of 70-90% [12] [13].

Solvent crystallization using N,N-dimethylformamide (DMF) provides excellent purification efficiency for carbazole derivatives. The process involves dissolution at elevated temperature followed by controlled cooling crystallization [14] [12]. The interaction between carbazole and DMF involves hydrogen bonding between the carbazole N-H and the DMF carbonyl oxygen, as demonstrated by NMR spectroscopy studies [14] [15].

For analytical-scale purification, preparative high-performance liquid chromatography (HPLC) using acetonitrile/water mobile phases with formic acid modifiers provides purities exceeding 98% [16]. The method is particularly suitable for obtaining highly pure samples for spectroscopic characterization and analytical standards.

Modern Synthetic Routes

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions represent the most versatile and efficient modern approaches for carbazole synthesis. The Buchwald-Hartwig amination provides excellent selectivity for N-alkylation of carbazole derivatives [17] [18]. The optimal catalyst system employs palladium acetate (Pd(OAc)₂) at 0.1 mol% with tri-tert-butylphosphine (P(t-Bu)₃) as ligand and sodium tert-butoxide as base [18] [19].

The reaction conditions for palladium-catalyzed N-hexylation involve toluene as solvent at 100-110°C for 24 hours [18]. This method achieves yields ranging from 65-95% with excellent functional group tolerance [18] [20]. The process is particularly advantageous for substrates containing sensitive functional groups that might decompose under classical alkylation conditions.

Suzuki-Miyaura coupling provides an alternative approach for constructing carbazole frameworks. The methodology involves coupling of aryl bromides with arylboronic acids in the presence of tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) catalyst [21]. The reaction typically proceeds at 80-110°C for 4-24 hours with yields of 50-85% [21].

For direct carbazole synthesis, oxidative cyclization of diphenylamine derivatives using palladium catalysis provides an efficient route [22]. The process employs Pd(OAc)₂ with copper acetate as co-oxidant under oxygen atmosphere at 130°C [23]. This method achieves cyclization yields of 60-90% depending on the substrate substitution pattern [23].

The photoredox-palladium merged catalysis represents a cutting-edge approach for carbazole synthesis under mild conditions [24]. The methodology combines [Ir(dFppy)₂phen]PF₆ photocatalyst with Pd(OAc)₂ under visible light irradiation and aerobic conditions [24]. This system operates at room temperature and achieves yields of 60-85% for intramolecular C-H amination reactions [24].

N-Alkylation Strategies for Hexyl Substitution

Modern N-alkylation strategies for introducing hexyl chains onto carbazole employ asymmetric catalysis for enantioselective processes. The organocatalytic asymmetric N-alkylation using aza-para-quinone methides provides excellent enantioselectivity with chiral phosphoric acid catalysts [25]. The reaction proceeds under mild conditions with excellent functional group compatibility [25].

The supramolecular complex-catalyzed approach represents a green chemistry solution for carbazole N-alkylation [26]. This methodology employs environmentally benign catalysts and follows the twelve principles of green chemistry [26]. The process operates under mild conditions with reduced environmental impact compared to traditional methods.

Microwave-assisted N-alkylation provides rapid and efficient hexyl substitution. The process employs sodium hydride as base in DMF at 140°C for 15 hours under microwave irradiation [8]. This method achieves yields of 86-94% with significantly reduced reaction times compared to conventional heating [8].

The copper-catalyzed N-alkylation using cuprous iodide and trans-cyclohexanediamine provides an alternative to palladium catalysis [8]. The reaction conditions involve potassium carbonate as base in dimethyl sulfoxide at 140°C for 10 hours [8]. This system achieves yields of 94-97% with excellent reproducibility [8].

Electrochemical N-alkylation offers a sustainable approach without chemical oxidants. The process employs constant current electrolysis with supporting electrolytes at room temperature [27]. This method provides yields of 55-80% while eliminating the need for chemical oxidants and reducing waste generation [27].

Selective Bromination Methods

Selective bromination of N-hexylcarbazole employs advanced methodologies for precise regiocontrol. The NBS/silica gel system provides exceptional selectivity for 2-position bromination due to the electronic effects of the hexyl substituent [3] [5]. The reaction proceeds at room temperature in dichloromethane with reaction times of 0.5-12 hours [3].

Temperature-controlled bromination using the DMSO/HBr system enables selective formation of mono- or di-brominated products [7]. The optimal conditions for mono-bromination involve 50°C for 2-4 hours, while di-bromination occurs at 80°C [7]. This method achieves yields of 70-96% with excellent selectivity control [7].

The electrochemical bromination approach provides sustainable selective bromination without chemical brominating agents [28]. The process employs bromide salts as bromide sources with electrochemical oxidation to generate bromine species in situ [28]. This method operates at room temperature with yields of 55-80% [28].

Photochemical bromination using N-bromosuccinimide under controlled irradiation provides mild conditions for selective bromination [29]. The process combines NBS catalysis with light-mediated C-H functionalization to achieve regioselective bromination [29]. The reaction proceeds at room temperature with excellent selectivity and yields of 60-85% [29].

Flow chemistry bromination enables continuous processing with improved safety and control [30]. The system employs microreactor technology with precise temperature and residence time control [30]. This approach achieves yields of 70-90% with enhanced safety profiles compared to batch processes [30].

Industrial Production Methods

Scale-up Considerations

Industrial scale-up of 2-bromo-9-hexyl-9H-carbazole production requires careful consideration of heat transfer, mass transfer, and reaction kinetics. The heat generation during bromination reactions necessitates efficient cooling systems to maintain temperature control [31] [32]. Large-scale reactors typically employ jacketed vessels with circulating cooling to manage exothermic reactions [32].

Mass transfer limitations become significant at industrial scale, requiring enhanced mixing and increased surface area for heterogeneous reactions [32]. The agitation systems must provide sufficient power input to ensure homogeneous mixing while avoiding excessive shear forces that might affect product quality [32].

Reaction kinetics studies demonstrate that batch processes can be effectively scaled using constant heat flux principles [31]. The linear scale-up approach maintains constant reaction conditions while increasing reactor volume proportionally [31]. This methodology has been successfully demonstrated for carbazole synthesis with yields of 52-64% at kilogram scale [31].

Continuous processing offers advantages for large-scale production, including improved safety, consistent quality, and reduced operating costs [32]. The flow chemistry approach enables precise control of reaction parameters with reduced inventory of hazardous materials [32].

Process monitoring and control systems are essential for industrial scale-up. Real-time analytical techniques including HPLC, GC-MS, and spectroscopic methods provide continuous quality control [32]. The feedback control systems automatically adjust temperature, pressure, and flow rates to maintain optimal conditions [32].

Cost-Effective Approaches

Cost-effective industrial production focuses on raw material optimization and process efficiency. The coal tar-derived carbazole represents the most economical starting material, with costs significantly lower than synthetic alternatives [32] [22]. The crude carbazole can be purified using cost-effective crystallization methods to achieve required purity levels [12] [13].

Catalyst recycling systems reduce operational costs for palladium-catalyzed processes. The heterogeneous catalyst systems enable easy separation and regeneration of expensive precious metal catalysts [33]. The supported palladium catalysts demonstrate multiple reuse cycles with maintained activity and selectivity [33].

Solvent recovery systems are essential for cost-effective operation. The distillation-based recovery of DMF, toluene, and dichloromethane reduces solvent costs by 80-90% [12]. The closed-loop solvent systems minimize environmental impact while reducing operating costs [12].

Energy optimization through process integration and heat recovery reduces utility costs. The heat exchangers recover waste heat from exothermic reactions for heating of feed streams [32]. The optimized heating and cooling cycles minimize energy consumption while maintaining process efficiency [32].

Waste minimization strategies reduce disposal costs and environmental impact. The atom-economical reactions maximize product yield while minimizing by-product formation [34]. The green chemistry principles guide process design to reduce waste generation and environmental footprint [34] [26].

Green Chemistry Perspectives

Green chemistry approaches for carbazole production emphasize sustainable processes and environmental responsibility. The sustainable carbazole synthesis from lignin-derived feedstocks represents a promising alternative to petroleum-based precursors [34]. The lignin β-O-4 model compounds undergo catalytic conversion to carbazole derivatives with yields up to 90% [34].

Atom economy principles guide the selection of efficient synthetic routes. The one-pot synthesis methodologies minimize intermediate isolation and purification steps [34]. The tandem reactions combine multiple transformations in single reaction vessels, reducing solvent usage and waste generation [34].

Renewable feedstocks development includes biomass-derived starting materials and bio-based solvents. The renewable carbon sources reduce dependence on fossil fuels while providing sustainable raw materials [34]. The bio-based solvents offer reduced toxicity and environmental impact compared to traditional organic solvents [34].

Catalytic systems using earth-abundant metals replace precious metal catalysts for cost-effective and sustainable production [34]. The copper-based catalysts and iron-based systems provide effective alternatives to palladium catalysts with comparable performance [34].

Process intensification through microreactor technology and continuous processing reduces energy requirements and environmental impact [35]. The mechanochemical synthesis using ball milling eliminates solvent requirements entirely, representing the ultimate green chemistry approach [35].

Life cycle assessment evaluates the environmental impact of different synthetic routes. The cradle-to-grave analysis considers raw material extraction, manufacturing processes, product use, and end-of-life disposal [32]. The green metrics including E-factor, atom economy, and process mass intensity guide process selection and optimization [32].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant